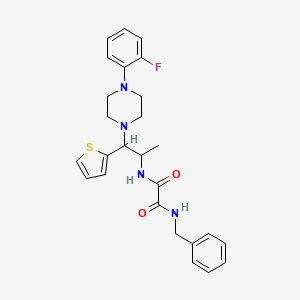![molecular formula C27H19N3O2 B2388979 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide CAS No. 313275-21-7](/img/structure/B2388979.png)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide” is a compound that has been studied for its potential biological activities . It’s part of a class of compounds that contain a benzimidazole moiety, which is a type of heterocyclic aromatic compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a general method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, a related compound, involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Molecular Structure Analysis
The structure of similar compounds has been characterized using various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, in the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, IR and NMR spectroscopy have been used to analyze the structure of similar compounds .Applications De Recherche Scientifique
Tumor Inhibitory Activity
The compound has been used in the synthesis of a novel Pd (II) complex, which has shown significant tumor inhibitory activity . The complex exhibited excellent antiproliferative potency with a significant IC 50 value of ∼10 μm against the Ehrlich ascites carcinoma (EAC) cell line . The tumor inhibitory mechanism of the Pd (II) complex is due to its antiangiogenic effect and promotion of apoptosis .
Synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
The compound has been used in the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone . This synthesis method is general, inexpensive, and versatile, and it forms C–N bonds via an aromatic aldehyde and o-phenylenediamine .
Preparation of Co (II) Cubane Complexes
The compound has been used in the preparation of Co (II) cubane complexes, which behave as single-molecule magnets with TB > 2 K .
Catalyst for Water Electro-Oxidation
The compound has been used in the preparation of a cobalt catalyst for water electro-oxidation at neutral pH . The overpotential is 390 mV and the turnover frequency is 1.83 s −1 .
Preparation of Red-Emitting Fluorophores
The compound has been used in the preparation of red-emitting fluorophores, which have quantum yields of 0.96 .
Preparation of Near-Infrared Dyes
The compound has been used in the preparation of near-infrared dyes, which have absorption maxima near 950 nm .
Cytotoxic and Apoptosis-Inducing Agents
The compound has been used in the preparation of cytotoxic and apoptosis-inducing agents .
Preparation of Antimicrobial Agents
The compound has been used in the preparation of prominent derivatives with antimicrobial activity .
Mécanisme D'action
While the exact mechanism of action of “N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide” is not specified in the available data, similar compounds have shown a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-benzoylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O2/c31-25(18-8-2-1-3-9-18)19-14-16-20(17-15-19)27(32)30-22-11-5-4-10-21(22)26-28-23-12-6-7-13-24(23)29-26/h1-17H,(H,28,29)(H,30,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXRJQIJPYXYDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Chlorophenyl)methyl]-5-fluoro-6-methylpyrimidin-4-amine](/img/structure/B2388896.png)

![N-(3-acetylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2388900.png)
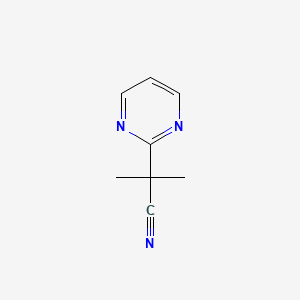
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2388902.png)
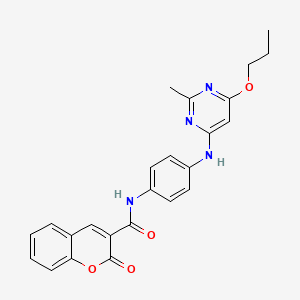
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2388906.png)
![2-((2-methoxyethyl)amino)-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2388907.png)
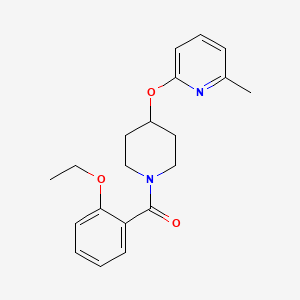
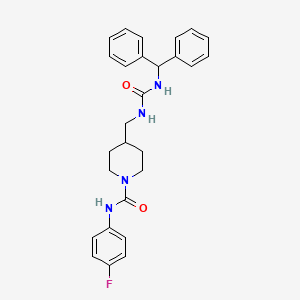
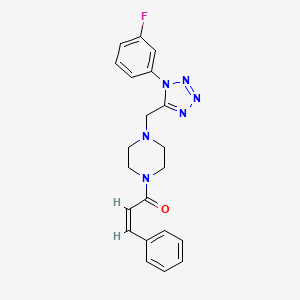

![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-phenyl-2,1-benzoxazole-5-carboxylate](/img/structure/B2388917.png)
